Phosphoramidon's Multi-Target IC50 Profile vs. Thiorphan's NEP Selectivity
Phosphoramidon exhibits a unique, quantifiable multi-target inhibition profile that distinguishes it from selective NEP inhibitors. While thiorphan is a potent and specific inhibitor of NEP (EC50 9.4 nM) with no activity against ECE, Phosphoramidon potently inhibits both NEP (EC50 28.4 nM) and ECE (IC50 3.5 μM) [1][2][3]. This differential activity is critical; in a rat model of gastric mucosal damage, Phosphoramidon dose-dependently attenuated injury, whereas thiorphan had no protective effect because it cannot inhibit the ECE-mediated production of endothelin-1 (ET-1) [3].
| Evidence Dimension | NEP Inhibition Potency (EC50) & ECE Inhibition Capability |
|---|---|
| Target Compound Data | Phosphoramidon: NEP EC50 = 28.4 nM; ECE IC50 = 3.5 μM |
| Comparator Or Baseline | Thiorphan: NEP EC50 = 9.4 nM; ECE Inhibition = None |
| Quantified Difference | Thiorphan is ~3-fold more potent at NEP, but Phosphoramidon uniquely inhibits ECE. |
| Conditions | A10 vascular smooth muscle cell membrane NEP assay; Solubilized rabbit lung membrane ECE assay |
Why This Matters
For researchers studying the NEP and ECE pathways, Phosphoramidon is the necessary dual-inhibitor control to dissect pathway contributions, as a selective NEP inhibitor like thiorphan will yield different and incomplete functional outcomes.
- [1] Dickinson, K. E., et al. (1991). Vascular A10 cell membranes contain an endothelin metabolizing neutral endopeptidase. *Biochemical and Biophysical Research Communications*, 179(3), 1189-1196. View Source
- [2] Kukkola, P. J., Savage, P., Sakane, Y., Berry, C. J., Bilci, N. A., Ghai, R. D., & Jeng, A. Y. (1995). Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme. *Journal of Cardiovascular Pharmacology*, 26(Suppl 3), S65-S68. View Source
- [3] Matsumaru, K., et al. (1998). Phosphoramidon, an inhibitor of endothelin-converting enzyme, prevents indomethacin-induced gastric-mucosal damage in rats. *Life Sciences*, 62(7), 79-84. View Source
